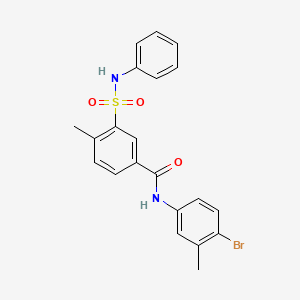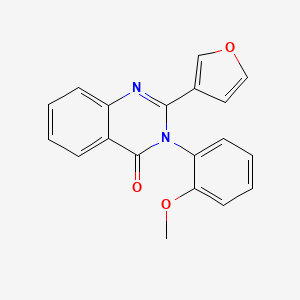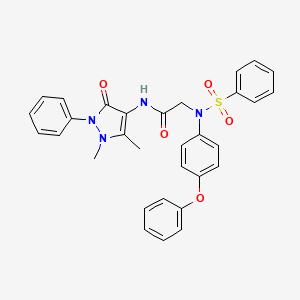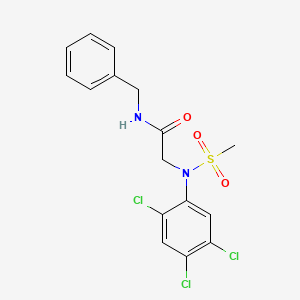![molecular formula C19H19FN6O B3506662 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ETHAN-1-ONE](/img/structure/B3506662.png)
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ETHAN-1-ONE
Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the piperazine and tetrazole rings may contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and tetrazole-containing molecules. For example:
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl groups but lacks the tetrazole ring, making it less complex and potentially less versatile.
5-Phenyl-2H-tetrazole: This molecule contains the tetrazole ring but lacks the piperazine and fluorophenyl groups, which may limit its applications compared to 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one.
The uniqueness of this compound lies in its combination of these functional groups, which can provide a balance of stability, reactivity, and binding affinity for various applications.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-phenyltetrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-16-6-8-17(9-7-16)24-10-12-25(13-11-24)18(27)14-26-22-19(21-23-26)15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUJPGJLHVOSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3N=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(FURAN-2-CARBONYL)-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE](/img/structure/B3506588.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B3506602.png)
![3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3506608.png)

![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3506611.png)
![2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3506612.png)
![N-(2-methoxybenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506624.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3506629.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3506634.png)
![ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3506650.png)


![5-({4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}methyl)furan-2-carboxylic acid](/img/structure/B3506673.png)
